6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID
Description
Properties
IUPAC Name |
6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-14-5-3-2-4-8-9-6(7(12)13)11(4)10-5/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYXVCAUFRBZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridazine and pyridazinone derivatives, have been shown to interact with a range of biological targets.
Mode of Action
Similar compounds have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities.
Biological Activity
6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid is a heterocyclic compound belonging to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications in oncology and infectious diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound includes a triazole ring fused to a pyridazine ring with a methoxy group at the 6-position. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N4O3 |
| Molecular Weight | 180.16 g/mol |
| CAS Number | 58826-42-9 |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. Notably, it has been shown to inhibit Janus kinases (JAK1 and JAK2), which play critical roles in immune response and cell proliferation.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of triazolopyridazines showed potent anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 µM to 2.85 µM for different derivatives .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains and fungi, although specific data on its spectrum of activity is still limited.
Study on Antitumor Activity
A study focusing on the anticancer potential of a derivative of this compound demonstrated its effectiveness as a c-Met kinase inhibitor. The compound exhibited an IC50 value of 48 nM against c-Met kinase and showed significant cytotoxic effects on cancer cell lines .
Study on Infectious Diseases
Another investigation highlighted the efficacy of triazolopyridazines in eliminating Cryptosporidium parasites in vitro. The compounds demonstrated rapid elimination rates compared to traditional treatments . This suggests potential applications in treating cryptosporidiosis.
Research Findings Summary
Q & A
Q. What are the validated synthetic routes for 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid, and how are intermediates purified?
The synthesis typically involves condensation reactions between triazole and pyridazine derivatives. For example, analogous compounds like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine are synthesized via condensation of 3-chloropyridazine and 1,2,4-triazole under controlled conditions (e.g., reflux in acetonitrile) . Key steps include:
- Precursor purification : Intermediate compounds like 3-chloropyridazine are purified via recrystallization or column chromatography to ensure >95% purity.
- Condensation optimization : Reaction parameters (temperature, solvent, stoichiometry) are adjusted to maximize yield. For methoxy derivatives, nucleophilic substitution with methoxide may follow .
- Final isolation : The product is isolated using solvent extraction and characterized via HPLC or NMR to confirm purity .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the methoxy group (δ ~3.9 ppm) and carboxylic acid (δ ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragments corresponding to the triazolo-pyridazine core .
- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms regiochemistry in analogous triazolo-pyridazines .
Q. What are the key physicochemical properties of this compound, and how are they determined?
Critical properties include:
- Lipophilicity : Calculated using the SwissADME toolkit (e.g., LogP ~1.5) to predict membrane permeability .
- Solubility : Measured in polar (e.g., DMSO) and aqueous buffers (e.g., PBS) via shake-flask method. Methoxy and carboxylic acid groups enhance aqueous solubility compared to chloro analogs .
- Thermal stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures (>200°C for similar triazolo derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Discrepancies in bioactivity (e.g., anti-senescence vs. cytotoxicity) may arise from assay-specific factors:
- Dose-response validation : Repeat assays across multiple cell lines (e.g., primary vs. immortalized cells) to identify cell-type-specific effects .
- Metabolic interference : Use LC-MS to detect metabolites that may alter activity. For example, esterase-mediated hydrolysis of the carboxylic acid group could generate inactive derivatives .
- Target engagement studies : Employ thermal shift assays or SPR to confirm binding to senescence-related targets (e.g., p16) .
Q. What computational strategies are effective for predicting the pharmacological profile of this compound?
- Molecular docking : Screen against aging-related targets (e.g., sirtuins, mTOR) using AutoDock Vina. The triazolo-pyridazine core may exhibit π-π stacking with hydrophobic binding pockets .
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate parameters like bioavailability (%F >50% for carboxylic acid derivatives) and CYP450 inhibition .
- QSAR modeling : Train models using bioactivity data from structurally related triazolo-pyridazines to predict IC values .
Q. How can thermal decomposition pathways inform storage and handling protocols?
Thermogravimetric analysis (TGA) and kinetic modeling (e.g., Friedman method) reveal:
Q. What strategies optimize the synthesis of salts or co-crystals to enhance bioavailability?
- Salt formation : React the carboxylic acid with inorganic bases (e.g., NaOH) or organic amines (e.g., tromethamine) in ethanol/water mixtures. Monitor pH to isolate crystalline salts .
- Co-crystal screening : Use solvent-drop grinding with co-formers (e.g., nicotinamide) to improve solubility. Characterize via PXRD and dissolution testing .
Methodological Considerations
Q. How should researchers design experiments to evaluate anti-senescence activity?
- In vitro models : Use senescent human fibroblasts (e.g., WI-38) induced by HO or irradiation. Measure senescence-associated β-galactosidase (SA-β-gal) activity post-treatment .
- Biomarker profiling : Quantify p16, IL-6, and MMPs via ELISA or qPCR to assess senescence suppression .
- Dose optimization : Perform time-course studies (24–72 hours) to balance efficacy (e.g., SA-β-gal reduction) and cytotoxicity (CCK-8 assay) .
Q. What analytical techniques are critical for detecting impurities in synthesized batches?
- HPLC-DAD/UV : Use a C18 column (ACN/water + 0.1% TFA) to separate and quantify impurities (<0.1% threshold) .
- Residual solvent analysis : GC-MS detects traces of acetonitrile or DMF from synthesis .
- Elemental analysis : Confirm stoichiometry (C, H, N) to rule out hydrate formation or incomplete substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
